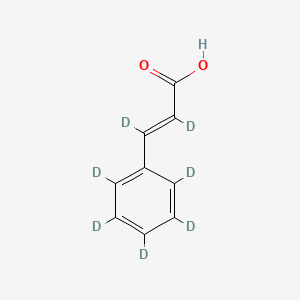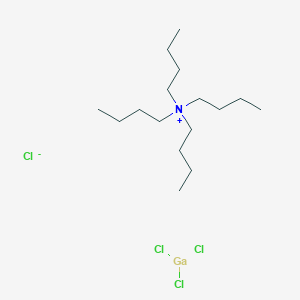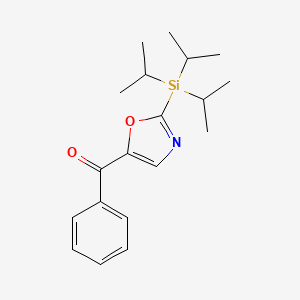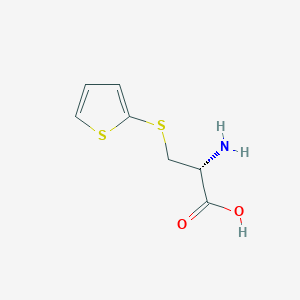
1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol
Overview
Description
1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol is a complex organic compound with the molecular formula C21H21ClN2O and a molecular weight of 352.86 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and a 2-chloroquinoline moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol involves several steps, typically starting with the preparation of the quinoline derivative. One common method involves the reaction of 2-chloroquinoline with benzylpiperidine under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Scientific Research Applications
1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the piperidine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter release and uptake .
Comparison with Similar Compounds
1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol can be compared to other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug, chloroquine shares the quinoline core but lacks the piperidine and benzyl groups.
Quinidine: An antiarrhythmic agent, quinidine also contains a quinoline structure but differs significantly in its side chains.
Piperidine derivatives: Compounds like piperidine itself or N-benzylpiperidine are structurally similar but lack the quinoline moiety, resulting in different pharmacological profiles.
Properties
IUPAC Name |
1-benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O/c22-20-18(14-17-8-4-5-9-19(17)23-20)21(25)10-12-24(13-11-21)15-16-6-2-1-3-7-16/h1-9,14,25H,10-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOQCRWPQYUNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC3=CC=CC=C3N=C2Cl)O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593829 | |
| Record name | 1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
783368-13-8 | |
| Record name | 1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

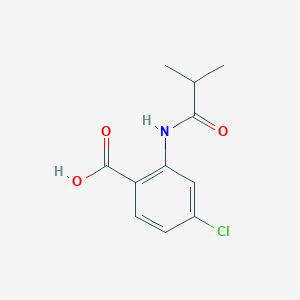
![5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid](/img/structure/B1611812.png)
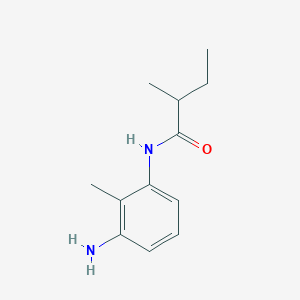
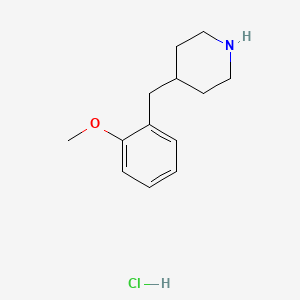


![Ethyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1611820.png)


